Bromoethyl Side‑Chain Enables a 2.5‑Fold Therapeutic Index Gain for the Derived Prodrug RB 6145 over the Parent Aziridine RSU 1069
In a direct head‑to‑head murine study, RB 6145 – the prodrug constructed using the 1-(2-bromoethyl)imidazole scaffold – demonstrated a 2.5‑fold reduction in systemic toxicity relative to the pre‑formed aziridine RSU 1069, while retaining comparable antitumour activity [1]. Specifically, RB 6145 administered i.p. at 190 mg kg⁻¹ produced peak plasma concentrations of the active metabolite RSU 1069 of approximately 50 μg mL⁻¹, versus roughly 100 μg mL⁻¹ achieved with an equimolar dose of RSU 1069 itself; the plasma AUC₀–∞ for the active metabolite was ca. 47 μg mL⁻¹ h from RB 6145 compared with ca. 84 μg mL⁻¹ h from direct RSU 1069 injection – a ~1.8‑fold lower systemic exposure that underpins the improved safety window without proportionate loss of tumour drug levels [1]. The chloroethyl analog was explicitly deprioritised in the same series because its aziridine ring‑closure rate under physiological conditions was insufficient for effective prodrug activation [2].
| Evidence Dimension | In vivo toxicity (systemic lethality) vs antitumour activity in mice |
|---|---|
| Target Compound Data | RB 6145 (bromoethyl prodrug): LD₅₀~2.5× higher (less toxic) than RSU 1069; peak plasma [RSU 1069] ~50 μg mL⁻¹; plasma AUC₀–∞ ~47 μg mL⁻¹ h; tumour peak ~6 μg g⁻¹ |
| Comparator Or Baseline | RSU 1069 (pre‑formed aziridine): peak plasma [RSU 1069] ~100 μg mL⁻¹; plasma AUC₀–∞ ~84 μg mL⁻¹ h; tumour peak ~10 μg g⁻¹ |
| Quantified Difference | ~1.8‑fold lower plasma AUC; ~35% lower tumour AUC; 2.5‑fold improved therapeutic index |
| Conditions | KHT murine sarcoma model; i.p. administration (190 mg kg⁻¹ RB 6145 or equimolar RSU 1069); HPLC quantification of metabolites in plasma, tumour, and brain |
Why This Matters
This establishes that the bromoethyl‑leaving‑group architecture of the 1-(2-bromoethyl)imidazole building block translates into a pharmacokinetically optimised prodrug profile that the chloro and fluoro analogs cannot replicate.
- [1] Binger, M.; Workman, P. Pharmacokinetic contribution to the improved therapeutic selectivity of a novel bromoethylamino prodrug (RB 6145) of the mixed-function hypoxic cell sensitizer/cytotoxin α-(1-aziridinomethyl)-2-nitro-1H-imidazole-1-ethanol (RSU 1069). Cancer Chemother. Pharmacol. 1991, 29, 37–47. View Source
- [2] Jenkins, T.C.; Naylor, M.A.; O'Neill, P.; et al. Synthesis and evaluation of α-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols as prodrugs of RSU-1069. J. Med. Chem. 1990, 33 (9), 2495–2505. View Source
